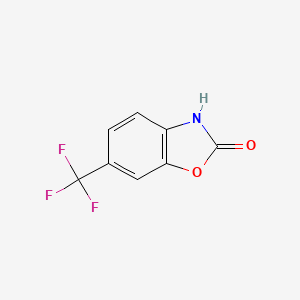

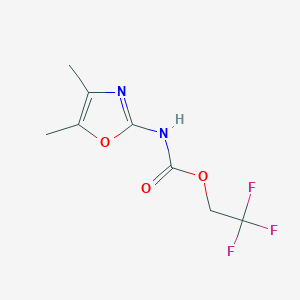

6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure of the compound it is part of.Chemical Reactions Analysis

The trifluoromethyl group can be involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique properties that can affect the physical and chemical properties of the compound it is part of. For example, it has a significant electronegativity , and it can lower the basicity of compounds like trifluoroethanol .Wissenschaftliche Forschungsanwendungen

FDA-Approved Drugs

The trifluoromethyl group, which is present in “6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one”, is found in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs .

Migraine Treatment

Compounds containing the trifluoromethyl group have been associated with the treatment of migraines . During a migraine attack, levels of CGRP rise in the cranial circulation, and CGRP has been shown to cause migraine-like headaches .

Cancer Treatment

Trifluoromethyl-containing compounds have been used in the treatment of cancer . For example, Alpelisib, a drug used for cancer treatment, contains a trifluoromethyl group .

Antifungal Applications

Trifluoromethyl pyrimidine derivatives, which could potentially be synthesized from “6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one”, have shown good in vitro antifungal activities against several fungi .

Insecticidal Applications

These derivatives have also shown moderate insecticidal activities against certain insects .

Anticancer Applications

Some of these derivatives have shown anticancer activities against certain cancer cell lines .

Synthesis of Complex Fluorinated Compounds

α-Trifluoromethylstyrene derivatives, which could potentially be synthesized from “6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Construction of Molecular Topologies

“6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one” could potentially be used in the construction of molecular topologies . It has been shown to participate in the formation of homometallic and heterometallic molecular squares .

Wirkmechanismus

The mechanism of action of a compound with a trifluoromethyl group can vary depending on the specific compound. For example, Triflusal, a derivative of acetylsalicylic acid (ASA; Aspirin) in which a hydrogen atom on the benzene ring has been replaced by a trifluoromethyl group, is a COX-1 inhibitor . It also inhibits the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXDHIAHJFPLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2675558.png)

![1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2675559.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2675562.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2675564.png)

![N-(4-methylbenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2675572.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2675573.png)

![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)

![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)